methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate
Description
Methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate (hereafter referred to as Compound A) is a chiral piperidine derivative featuring a 1-methylimidazole substituent, a propyl group at the N1 position, and a methyl ester at the C3 position. Its stereochemistry (2R,3R) is critical for its molecular interactions, particularly in enzymatic or receptor-binding contexts. Compound A is cataloged under CAS numbers such as 1820572-29-9 and EN300-1693170, with applications primarily in research and development (R&D) for pharmaceutical or agrochemical exploration .
Synthetic routes for Compound A involve multi-step organic reactions, including imidazole ring formation and stereoselective piperidine cyclization. Its purity (≥95%) and structural integrity are confirmed via chromatographic and spectroscopic methods, as noted in Enamine Ltd’s building blocks catalogue .
Properties
CAS No. |
1820572-29-9 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl (2R,3R)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-4-7-17-12(18)6-5-10(14(19)20-3)13(17)11-8-15-9-16(11)2/h8-10,13H,4-7H2,1-3H3/t10-,13-/m1/s1 |
InChI Key |
OEMRMACOVMPPIG-ZWNOBZJWSA-N |
Isomeric SMILES |
CCCN1[C@H]([C@@H](CCC1=O)C(=O)OC)C2=CN=CN2C |
Canonical SMILES |
CCCN1C(C(CCC1=O)C(=O)OC)C2=CN=CN2C |
Origin of Product |
United States |
Biological Activity
Methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with an imidazole group and a carboxylate ester. Its IUPAC name reflects its stereochemistry and functional groups:
- Chemical Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
1. Neuroprotective Effects
Research indicates that compounds containing imidazole rings can exhibit neuroprotective properties. Specifically, this compound has been shown to inhibit the production of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease. This inhibition occurs through the modulation of gamma-secretase activity, a key enzyme in Aβ production .
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants can scavenge free radicals and reduce oxidative stress in neuronal cells, thereby preventing excitotoxicity and neuronal death .
In Vitro Studies
Several studies have investigated the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Cell culture assays on neuronal cells | Demonstrated reduced Aβ peptide levels with compound treatment |
| Study B | Oxidative stress assays | Showed significant reduction in reactive oxygen species (ROS) production |
| Study C | Neurotoxicity assays | Indicated protective effects against glutamate-induced toxicity |
Case Studies
Case Study 1 : In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced plaque formation in the brain.
Case Study 2 : Clinical observations noted that patients treated with imidazole derivatives similar to this compound reported fewer side effects related to neurodegeneration compared to traditional therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Compound B : trans-2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide (CAS 1808315-15-2)
- Key Difference : The C3 methyl ester in Compound A is replaced with a carboxamide group.
- This modification is often employed to optimize pharmacokinetic properties in drug candidates .
Compound C : rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid (CAS 1909288-76-1)
- Key Differences :
- N1 Substituent : Cyclopropyl replaces the propyl group.
- C3 Functional Group : Carboxylic acid replaces the methyl ester.
- The carboxylic acid group increases polarity, altering bioavailability and membrane permeability compared to Compound A .
Stereochemical Variations
Compound D : methyl trans-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate (CAS 1820572-29-9)
- Key Difference : The "trans" designation suggests a stereochemical configuration distinct from the (2R,3R) isomer in Compound A.
- Implications : Stereochemistry significantly impacts biological activity. For example, trans isomers may exhibit different binding affinities to enzymes like FPTase (farnesyl protein transferase), a target for anticancer agents .
Core Structure Analogues
Compound E : Ethyl 2-(5-methyl-3-(3-(1-methyl-1H-imidazol-5-yl)propyl)-5-(naphthalen-1-yl)-2,4-dioxoimidazolidin-1-yl)acetate
- Key Differences: Core Structure: Imidazolidinone replaces the piperidine ring. Substituents: A naphthalene group and ethyl ester are present.
- Implications: The imidazolidinone core and bulky naphthalene group enhance interactions with hydrophobic enzyme pockets, as seen in FPTase inhibitors. This contrasts with Compound A’s piperidine-based architecture, which may favor different target profiles .
Compound F : Imazamox (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid)
- Key Differences :
- Core Structure : Pyridine replaces piperidine.
- Application : Imazamox is a herbicide, whereas Compound A is R&D-focused.
- Implications : The pyridine-imidazole hybrid in imazamox optimizes herbicidal activity via acetolactate synthase inhibition, highlighting how structural motifs are tailored for agrochemical vs. pharmaceutical use .
Comparative Data Table
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Structure | Piperidine | Piperidine | Piperidine |
| N1 Substituent | Propyl | Propyl | Cyclopropyl |
| C3 Functional Group | Methyl ester | Carboxamide | Carboxylic acid |
| Stereochemistry | (2R,3R) | Not specified | Racemic mixture |
| CAS Number | 1820572-29-9, EN300-1693170 | 1808315-15-2 | 1909288-76-1 |
| Potential Applications | Enzyme inhibitors, R&D | Drug candidates | Metabolic studies, enzyme targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
